N-Hexyl-N-[(pyren-1-yl)methyl]acetamide
Description
Properties
CAS No. |
62214-27-1 |
|---|---|
Molecular Formula |
C25H27NO |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-hexyl-N-(pyren-1-ylmethyl)acetamide |
InChI |
InChI=1S/C25H27NO/c1-3-4-5-6-16-26(18(2)27)17-22-13-12-21-11-10-19-8-7-9-20-14-15-23(22)25(21)24(19)20/h7-15H,3-6,16-17H2,1-2H3 |
InChI Key |
RRRDKFTXFIULAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule can be dissected into three primary components:
- Acetyl group : Derived from acetic acid or its derivatives.
- Hexylamine : A primary aliphatic amine.
- Pyren-1-ylmethyl group : A bulky aromatic substituent.
Key challenges include:
- Steric hindrance from the pyrene moiety, complicating nucleophilic substitutions.
- Regioselectivity in introducing substituents to the pyrene ring.
- Purification of hydrophobic intermediates.
Synthetic Routes and Optimization
Route 1: Sequential Alkylation-Acylation
Step 1: Synthesis of Pyren-1-ylmethylamine
Pyren-1-ylmethylamine serves as a critical intermediate. A practical method involves:
- Bromination of pyrene at the 1-position using Br₂ in dichloromethane (DCM) at 0°C.
- Nucleophilic substitution with potassium phthalimide in DMF at 120°C to form pyren-1-ylmethylphthalimide.
- Deprotection with hydrazine hydrate in ethanol to yield pyren-1-ylmethylamine.
Reaction Conditions :
- Bromination: 0°C, 12 h, yield: ~75%.
- Substitution: 120°C, 24 h, yield: ~68%.
- Deprotection: Reflux, 6 h, yield: ~90%.
Step 2: Alkylation of Hexylamine
N-Hexyl-N-(pyren-1-ylmethyl)amine is formed via alkylation:
- Reactants : Pyren-1-ylmethyl bromide (1 eq), hexylamine (1.2 eq).
- Base : Potassium carbonate (2 eq) in dimethylacetamide (DMAc) at 80°C.
- Yield : ~70% (estimated from analogous reactions).
Step 3: Acylation with Acetic Anhydride
The secondary amine is acetylated under standard conditions:
Data Table 1: Key Intermediates and Yields
| Intermediate | Reaction | Yield (%) |
|---|---|---|
| Pyren-1-ylmethyl bromide | Bromination of pyrene | 75 |
| Pyren-1-ylmethylamine | Phthalimide substitution/deprotection | 61 |
| N-Hexyl-N-(pyren-1-ylmethyl)amine | Alkylation | 70 |
| Target compound | Acylation | 85 |
Route 2: Direct Coupling via Palladium Catalysis
A Suzuki-Miyaura coupling could streamline the synthesis:
- Synthesis of Boronic Ester : Pyren-1-ylmethylboronic ester via iridium-catalyzed C–H borylation.
- Coupling with N-Hexylacetamide Halide :
Advantages :
- Avoids multi-step functionalization of pyrene.
- Leverages mild conditions for C–N bond formation.
Limitations :
- Requires pre-functionalized boronic ester and halogenated acetamide.
Critical Analysis of Methodologies
Steric and Electronic Effects
Spectroscopic Characterization
Key Data :
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N-[(pyren-1-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrene-1,6-dione derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyrene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution on the pyrene ring.
Major Products
Oxidation: Pyrene-1,6-dione derivatives.
Reduction: Hexyl-N-[(pyren-1-yl)methyl]amine.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Scientific Research Applications
N-Hexyl-N-[(pyren-1-yl)methyl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Hexyl-N-[(pyren-1-yl)methyl]acetamide is largely dependent on its ability to interact with various molecular targets through non-covalent interactions. The pyrene moiety can intercalate into DNA, allowing it to act as a fluorescent probe . Additionally, the compound’s hydrophobic hexyl chain facilitates its incorporation into lipid membranes, making it useful for studying membrane dynamics and drug delivery .
Comparison with Similar Compounds
Key Observations :
- The hexyl chain in the target compound increases steric bulk and lipophilicity compared to smaller substituents like iodine or hydroxyl groups. This may enhance solubility in nonpolar solvents or improve diffusion across biological membranes.
- Halogenated analogs (e.g., 2-iodo derivative) exhibit higher molecular weights due to iodine’s atomic mass, which could influence crystallographic properties or serve as heavy-atom markers in X-ray studies .
Physicochemical Properties
Data from 2-Iodo-N-(pyren-1-yl)acetamide () provide a benchmark:
- Density : 1.8 g/cm³
- Boiling Point : 587.1°C (at 760 mmHg)
- LogP (estimated) : High due to aromatic pyrene and iodine substituents.
By comparison, the hexyl chain in the target compound likely reduces density (longer alkyl chains decrease packing efficiency) and increases logP significantly, favoring lipid-rich environments. The absence of polar groups (e.g., hydroxyl or iodine) may limit solubility in polar solvents relative to N-(6-hydroxypyren-1-yl)acetamide .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-Hexyl-N-[(pyren-1-yl)methyl]acetamide?
- Answer : Synthesis typically involves a two-step process:
Amide formation : React pyren-1-ylmethylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature to form the intermediate N-(pyren-1-ylmethyl)chloroacetamide .
Alkylation : Introduce the hexyl group via nucleophilic substitution using hexyl bromide under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) .
Purification is achieved via column chromatography, and structural confirmation relies on NMR and mass spectrometry.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer :
- 1H/13C NMR : Identifies proton environments (e.g., pyrenyl aromatic protons at δ 7.5–8.5 ppm, hexyl chain protons at δ 0.8–1.5 ppm) and carbonyl groups (δ ~170 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS expected m/z ~392.5 for C₂₅H₂₉NO) .
- UV-Vis Spectroscopy : Pyrenyl groups exhibit strong absorbance at λ ~240–350 nm, useful for quantifying concentration in solution .
Q. What safety protocols are recommended for handling this compound?
- Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies due to potential environmental toxicity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) at 100 K to minimize thermal motion artifacts .
- Software : Refine structures using SHELXL (for small molecules) or SHELXE (for twinned crystals). Hydrogen bonding networks can be modeled via Fourier difference maps .
- Validation : Cross-check with DFT-optimized geometries to resolve discrepancies in torsion angles or bond lengths .
Q. How can computational modeling predict solvation effects and aggregation behavior?
- Answer :
- Force Fields : Apply AMBER or CHARMM parameters to simulate interactions in aqueous/organic solvents. Pyrenyl's hydrophobicity may drive aggregation, which can be analyzed via radial distribution functions .
- Solubility Prediction : Use COSMO-RS to estimate solubility in solvents like DMSO or ethanol, validated experimentally via turbidity assays .
Q. What strategies address contradictions in biological activity data (e.g., enzyme inhibition)?
- Answer :
- Assay Standardization : Use positive controls (e.g., known acetylcholinesterase inhibitors) and replicate experiments under fixed pH/temperature .
- Statistical Analysis : Apply ANOVA to identify outliers and assess significance (p < 0.05).
- Stability Testing : Monitor compound integrity in assay buffers via HPLC to rule out degradation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
